Tes-adt

Catalog No.
S839994
CAS No.
851817-11-3
M.F
C34H38S2Si2
M. Wt
566.968
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tes-adt

CAS Number

851817-11-3

Product Name

Tes-adt

IUPAC Name

triethyl-[2-[12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl]silane

Molecular Formula

C34H38S2Si2

Molecular Weight

566.968

InChI

InChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3

InChI Key

NYBWUHOMYZZKOR-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3

Synonyms

(Anthra[2,3-b:6,7-b’]dithiophene-5,11-diyldi-2,1-ethynediyl)bis[triethyl-silane; 5,11-Bis[2-(triethylsilyl)ethynyl]-anthra[2,3-b:6,7-b’]dithiophene

Organic Thin-Film Transistors (OTFTs)

Tes-ADT is primarily investigated for its use in organic thin-film transistors (OTFTs) []. These are transistors fabricated using organic materials instead of conventional inorganic semiconductors like silicon. OTFTs offer several advantages, including:

  • Solution processability: They can be deposited using solution-based methods like spin-coating or printing, making them cost-effective and suitable for large-area applications [].
  • Flexibility: OTFTs can be fabricated on flexible substrates, enabling the development of flexible and bendable electronic devices [].
  • Tunability: The electrical properties of OTFTs can be readily tuned by modifying the chemical structure of the organic semiconductor material [].

Research efforts are focused on optimizing the performance and stability of Tes-ADT-based OTFTs. This includes exploring methods to:

  • Improve charge carrier mobility: This is a crucial parameter for transistor performance, and researchers are investigating various strategies to enhance the mobility of Tes-ADT [].
  • Enhance environmental stability: OTFTs based on organic materials are often susceptible to degradation by moisture and oxygen. Studies are exploring methods to improve the stability of Tes-ADT devices through passivation techniques [].

Other Organic Electronic Devices

Beyond OTFTs, Tes-ADT is also being investigated for its potential applications in other organic electronic devices, such as:

  • Organic solar cells: These devices convert sunlight into electricity, and Tes-ADT is being explored as a potential material for the active layer of organic solar cells [].
  • Organic light-emitting diodes (OLEDs): These are devices that emit light when an electric current is passed through them. Research is ongoing to explore the use of Tes-ADT in OLEDs [].

5,11-bis(triethylsilylethynyl)anthradithiophene, commonly referred to as TES-ADT, is an organic semiconductor known for its unique structural and electronic properties. This compound features a central anthradithiophene core modified with triethylsilylethynyl groups, enhancing its solubility and electronic characteristics. The chemical formula for TES-ADT is C34H38S2Si2, and it has gained attention in the field of organic electronics due to its high charge mobility and stability under various environmental conditions .

Tes-adt functions as a p-type organic semiconductor []. In OFETs, the conjugated structure of Tes-adt allows for efficient hole (positive charge) transport through the molecule. The specific mechanism by which Tes-adt interacts with other molecules in a device to facilitate charge transport requires further research.

Primarily related to its role in organic electronics. It can undergo oxidation and reduction processes, which are crucial for its application in organic field-effect transistors (OFETs). In these reactions, the compound can form radical cations or anions, facilitating charge transport. Moreover, TES-ADT can engage in photo

The synthesis of TES-ADT typically involves multi-step organic reactions. Key methods include:

  • Sonogashira Coupling: This method allows the introduction of triethylsilylethynyl groups onto the anthradithiophene core.
  • Stille Coupling: Used for forming the central anthradithiophene structure.
  • Purification Techniques: Such as column chromatography and recrystallization are employed to obtain high-purity TES-ADT suitable for electronic applications .

TES-ADT is widely utilized in various applications, including:

  • Organic Field-Effect Transistors (OFETs): Due to its high charge mobility, it serves as an active layer material.
  • Photon Upconversion Systems: It functions as a triplet annihilator that enhances the efficiency of energy harvesting from low-energy photons.
  • Gas Sensors: Its sensitivity to environmental changes makes it suitable for detecting gases .

Interaction studies of TES-ADT primarily focus on its compatibility with other materials in electronic devices. For instance, when combined with lead sulfide quantum dots, TES-ADT demonstrates effective energy transfer capabilities, which are critical for enhancing photon upconversion efficiency. The thiophene groups in TES-ADT facilitate close interactions with quantum dot surfaces, optimizing the transfer of triplet excitons .

Several compounds share structural similarities with TES-ADT, leading to comparable electronic properties. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT)Contains fluorine substituentsEnhanced stability and improved charge transport properties
5,11-bis(phenylethynyl)anthradithiophene (Ph-TES-ADT)Substituted with phenylethynyl groupsOffers different electronic characteristics suitable for specific applications
5,11-bis(trimethylsilylethynyl)anthradithiophene (TMS-TES-ADT)Trimethylsilylethynyl groupsVariations in solubility and electronic performance compared to TES-ADT

TES-ADT stands out due to its specific combination of solubility and charge transport efficiency, making it particularly valuable in organic electronics.

TES-ADT features an anthradithiophene (ADT) backbone composed of two fused thiophene rings flanking a central anthracene core. The molecule is functionalized at the 5- and 11-positions with triethylsilylethynyl (TES) groups, which enhance solubility and modulate molecular packing (Figure 1). The ADT backbone exists in two isomeric forms: syn and anti, distinguished by the relative orientation of the sulfur atoms in the thiophene rings (Figure 2).

IsomerStructural FeatureCrystal PackingMobility (cm²/Vs)
synSulfur atoms on same sideHerringbone0.1–0.3
antiSulfur atoms on opposite sidesπ-stacked1.0–1.8

The anti isomer dominates in as-synthesized mixtures (60% anti, 40% syn), with its π-stacked arrangement enabling superior charge transport. Syn isomers introduce torsional strain, reducing intermolecular orbital overlap and mobility.

Synthetic Routes and Optimization Strategies

TES-ADT is synthesized via a multi-step protocol:

  • Core Formation: Anthradithiophene is prepared through Diels-Alder cyclization of diynes with anthraquinone, followed by sulfur insertion.
  • Functionalization: Sonogashira coupling installs triethylsilylacetylene groups at the 5- and 11-positions using Pd(PPh₃)₄/CuI catalysts.
  • Isomer Separation: Chromatographic techniques (e.g., HPLC with silica gel) resolve syn and anti isomers.

Key optimizations include:

  • Solvent Selection: Toluene or chlorobenzene minimizes side reactions during Sonogashira coupling.
  • Catalyst Loading: Reducing Pd catalyst to 2 mol% suppresses homocoupling byproducts.
  • Temperature Control: Maintaining 80–100°C during functionalization ensures high yields (>85%).

Purification and Characterization Techniques

Purification:

  • Recrystallization: Methanol/chloroform mixtures isolate high-purity crystals (≥99% by HPLC).
  • Soxhlet Extraction: Removes polymeric residues using hexane.

Characterization:

TechniqueApplicationKey Findings
XRDPolymorph identificationα-phase (π-stacked) vs. β-phase (herringbone)
DSCThermal behaviorMelting points: α-phase (218°C), β-phase (205°C)
AFMMorphology analysisSpherulitic domains (10–50 µm) in α-phase films
GIWAXSIn-plane structure(100) and (010) diffraction peaks confirm π-stacking

Synchrotron-based grazing-incidence X-ray scattering (GIWAXS) reveals that α-phase TES-ADT adopts a 2D brickwork packing with 3.4 Å π-π distances, critical for high mobility. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) confirm functional group integrity, with TES protons resonating at δ 0.6–1.1 ppm.

5,11-Bis(triethylsilylethynyl)anthradithiophene represents a significant organic semiconductor compound with unique physical and chemical characteristics that make it valuable for electronic applications [1] [3]. The compound exhibits a molecular formula of C₃₄H₃₈S₂Si₂ with a molecular weight of 566.97 grams per mole [1] [30] [31]. This anthradithiophene derivative exists as a solid at room temperature and demonstrates remarkable purity levels exceeding 99% when analyzed by high-performance liquid chromatography [1] [7].

PropertyValueReference
Chemical Name5,11-Bis(triethylsilylethynyl)anthradithiophene [1] [3]
Molecular FormulaC₃₄H₃₈S₂Si₂ [1] [30]
Molecular Weight566.97 g/mol [1] [31]
CAS Number851817-11-3 [1] [30]
Physical FormSolid [1] [7]
Purity>99% (HPLC) [1] [7]
Semiconductor Typep-type [1]
Storage Classification11 - Combustible Solids [1]

The molecular structure features two triethylsilylethynyl substituents attached at the 5,11-positions of the anthradithiophene core, providing enhanced solubility and processability compared to unsubstituted analogues [5] [24]. The compound exists as a mixture of syn and anti isomers, though this isomeric variation does not significantly influence its optical properties [2] [15].

Thermal Stability and Degradation Profiles

The thermal behavior of 5,11-bis(triethylsilylethynyl)anthradithiophene exhibits complex characteristics with multiple thermal transitions occurring across different temperature ranges [5] [8]. Differential scanning calorimetry analysis reveals a glass transition temperature of approximately 27 degrees Celsius, which enables molecular mobility at room temperature and contributes to the compound's ability to undergo structural transformations over extended periods [5].

The compound demonstrates a melting point range of 128-135 degrees Celsius as determined through thermal analysis [1] [7]. Thermogravimetric analysis indicates minimal weight loss of 0.5% at 250 degrees Celsius, suggesting reasonable thermal stability under moderate heating conditions [1]. However, the thermal stability profile becomes more complex when considering the various polymorphic forms that can exist.

Temperature (°C)Thermal ProcessProcess TypeReference
27Glass transitionGlass transition [5]
90γ-phase crystallizationExothermic crystallization [5]
128γ-phase meltingEndothermic melting [5]
135-137α-phase melting/β-phase formationEndothermic transition [5]
153-155β-phase meltingEndothermic melting [5]

Time-temperature-transformation diagrams have been constructed to understand the crystallization behavior from the melt state [27]. These studies demonstrate that isothermal crystallization experiments reveal distinctly different behaviors depending on the annealing temperature, following classical crystal nucleation and growth theory [27]. The thermal analysis provides critical insights for optimizing processing conditions to achieve desired microstructures and electronic properties [27].

The degradation profile shows that the compound maintains structural integrity under typical processing conditions but begins to show signs of thermal decomposition at elevated temperatures [14] [15]. Photodegradation studies indicate that the compound can form endoperoxide products under light exposure, though these reactions are thermally reversible to some extent [15].

Crystallographic Features and Polymorphism

5,11-Bis(triethylsilylethynyl)anthradithiophene exhibits remarkable polymorphic complexity with at least four distinct crystalline phases identified through various analytical techniques [5] [24]. The polymorphic behavior represents one of the most significant factors determining the electronic properties and device performance of this semiconductor material [5] [13].

The α-phase represents the most thermodynamically stable form at room temperature and exhibits the highest charge transport properties [5]. This phase typically forms through drop-casting at room temperature and develops characteristic spherulitic morphologies observable through polarized optical microscopy [5]. The α-phase demonstrates melting temperatures between 135-137 degrees Celsius and provides hole mobilities in the range of 0.3-0.4 square centimeters per volt-second [5] [25].

The β-phase emerges through thermal annealing processes at temperatures between 137-155 degrees Celsius [5]. This polymorphic form exhibits elongated crystal morphologies that differ significantly from the spherulitic structures of the α-phase [5]. The β-phase demonstrates lower charge transport properties, typically 2-3 orders of magnitude lower than the α-phase, and melts at higher temperatures around 153-155 degrees Celsius [5].

Crystalline PhaseFormation MethodMelting Point (°C)Mobility (cm²/V·s)Morphology
α-phaseDrop-casting at room temperature135-1370.3-0.4Spherulitic
β-phaseThermal annealing at 137-155°C153-1552-3 orders lowerElongated crystals
γ-phaseHeating amorphous films to 90°C128>10⁻³Small granular domains
δ-phaseSolution-casting from tetrahydrofuranNot specified~10⁻²Solvent-dependent

The γ-phase represents a less studied but significant polymorphic form that crystallizes when amorphous films are heated to approximately 90 degrees Celsius [5]. This phase exhibits lower melting temperatures around 128 degrees Celsius and demonstrates charge carrier mobilities exceeding 10⁻³ square centimeters per volt-second [5]. The γ-phase often appears as small granular domains and has frequently been overlooked in previous studies due to its lower diffraction intensities [5].

A fourth polymorphic form, designated as the δ-phase, has been identified through solution-casting from polar solvents such as tetrahydrofuran [5] [13]. This phase demonstrates relatively high charge carrier mobilities around 10⁻² square centimeters per volt-second and appears to be influenced by the polarity of the processing solvent [13].

X-ray diffraction analysis reveals that different polymorphs exhibit distinct molecular packing arrangements [5] [38]. The compound demonstrates uniaxial growth characteristics with molecules adopting upright orientations on substrates, as evidenced by the correlation between step heights in atomic force microscopy and calculated molecular lengths [38]. The out-of-plane lattice spacing of approximately 14.28 Angstroms closely matches the molecular length of 13.77 Angstroms, confirming the upright molecular orientation [38].

Solubility Behavior in Organic Solvents

The solubility characteristics of 5,11-bis(triethylsilylethynyl)anthradithiophene in organic solvents play a crucial role in determining processing methods and final material properties [13] [24]. The triethylsilylethynyl substituents significantly enhance solubility compared to unsubstituted anthradithiophene cores, enabling solution-processing techniques that are essential for device fabrication [24] [25].

The compound demonstrates excellent solubility in common organic solvents including toluene, chloroform, and tetrahydrofuran [13] [15]. Solvent selection critically influences the resulting polymorphic form, with weakly polar solvents such as toluene and chloroform favoring the formation of high-performance polymorphs [13]. Studies indicate that the best-performing devices correspond to polymorphs crystallized from weakly polar solvents [13].

Solution-processing from tetrahydrofuran, a more polar solvent, results in the formation of the δ-phase polymorph [13]. This solvent-dependent polymorphism demonstrates the critical importance of solvent selection in controlling material properties and device performance [13]. The high polarity of tetrahydrofuran appears to influence molecular packing arrangements during crystallization, leading to distinct structural characteristics [13].

Dip-coating processes have been optimized to control film morphology and molecular ordering through quantitative control of drying speed at the air-solution-substrate contact line [25]. These techniques enable the formation of highly crystalline arrays with excellent field-effect mobilities up to 1.8 square centimeters per volt-second without requiring post-processing solvent vapor annealing steps [25].

The self-assembly tendencies during solution processing correlate with optimal pull-out rates in dip-coating applications [25]. This correlation provides insights into the molecular self-assembly mechanisms and offers pathways for optimizing thin film formation processes [25]. Understanding these solvent-material interactions enables the development of robust processing protocols for large-area device fabrication [5].

Semiconductor Characteristics and Charge Transport Mechanisms

5,11-Bis(triethylsilylethynyl)anthradithiophene functions as a p-type organic semiconductor with exceptional charge transport properties that have made it a model system for understanding structure-property relationships in organic electronics [1] [24] [26]. The compound exhibits hole mobilities ranging from 10⁻⁶ to 1 square centimeter per volt-second, with this wide range attributed to the various polymorphic forms and processing conditions [5] [24].

The charge transport mechanism in this material exhibits temperature-dependent behavior that provides insights into the fundamental transport processes [26]. Variable-temperature mobility measurements reveal transitions between band-like and thermally activated transport regimes [26]. Band-like transport, characterized by mobility increasing with decreasing temperature, occurs under optimal conditions with minimal interfacial strain between device layers [26].

Transport ParameterValue RangeConditionsReference
Hole Mobility0.3-1.8 cm²/V·sOptimized processing [25] [5]
Hole Mobility10⁻⁶-10⁻³ cm²/V·sPoor crystallinity [5]
Activation Energy40-50 meVShallow trap regime [41]
Temperature Range (Band-like)<100 KLow defect density [26]
Temperature Range (Activated)>200 KHigh defect density [26]

The semiconductor characteristics demonstrate strong dependence on molecular packing and crystalline quality [41]. Two-dimensional brickwork packing structures, as observed in certain polymorphs, provide superior charge transport compared to one-dimensional packing arrangements [11] [41]. The brickwork packing facilitates more efficient intermolecular charge transfer and reduces the impact of grain boundaries on transport properties [41].

Charge carrier mobility measurements reveal significant anisotropy within individual spherulites, though surprisingly, the compound exhibits relatively uniform transport properties regardless of the direction within spherulitic structures [5]. This characteristic represents a highly desirable attribute for electronic circuit integration, as it reduces the impact of crystalline orientation on device performance [5].

The material exhibits p-type semiconductor behavior with hole transport being the dominant charge carrier mechanism [1]. Field-effect transistor measurements demonstrate on-off current ratios exceeding 10⁵ in optimized devices [9] [10]. The threshold voltages approach zero volts and subthreshold slopes near 1 volt per decade indicate minimal trap densities at semiconductor-dielectric interfaces in high-quality devices [13].

Interfacial thermal expansion mismatch between semiconductor and dielectric layers significantly influences transport activation energies [26]. Studies reveal a universal scaling relationship where band-like transport occurs when consecutive device layers exhibit similar coefficients of thermal expansion [26]. This finding underscores the importance of holistic device design in achieving intrinsic material performance limits [26].

Wikipedia

[Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane)

Dates

Modify: 2023-08-15

Explore Compound Types